REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH2:4][CH2:5][CH2:6][S:7][S:8][CH2:9][CH2:10][CH2:11][NH2:12].[OH-].[K+].C(=O)(O)[O-].[Na+]>O.CO>[NH2:3][CH2:4][CH2:5][CH2:6][S:7][S:8][CH2:9][CH2:10][CH2:11][NH2:12] |f:0.1.2,3.4,5.6,7.8|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NCCCSSCCCN
|
Name
|
|
Quantity
|
101.5 (± 98.5) mL
|
Type
|
solvent
|
Smiles
|
O.CO
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
polystyrene
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperatures at 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a period of 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Based on method of preparation
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCSSCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |